molecular formula C16H16N4O3S B2427469 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2319850-95-6

3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2427469
CAS No.: 2319850-95-6
M. Wt: 344.39
InChI Key: QUFKKFXKUMQUCY-UHFFFAOYSA-N
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Description

3-(1-(1H-Benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic hybrid organic compound designed for advanced pharmaceutical and biological research. It is structurally characterized by a thiazolidine-2,4-dione (TZD) core —a scaffold renowned for its diverse pharmacological activities—linked via a piperidine ring to a 1H-benzo[d]imidazole carbonyl moiety . The thiazolidine-2,4-dione scaffold is extensively documented in scientific literature for its significant role in medicinal chemistry. TZD derivatives are primarily investigated for their potential in managing type-II diabetes by acting as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . Beyond metabolic research, TZD analogues demonstrate a broad spectrum of other biological activities, including antimicrobial effects by potentially inhibiting bacterial cytoplasmic Mur ligases involved in peptidoglycan biosynthesis, as well as antioxidant properties through the scavenging of reactive oxygen species (ROS) . This multifaceted activity makes the TZD core a valuable template for developing new therapeutic agents. Conversely, the 1H-benzo[d]imidazole component is a privileged structure in drug discovery. Benzimidazole derivatives are recognized for their wide-ranging pharmacological applications, which include anti-inflammatory and anticancer activities . Specific derivatives based on the 2-(piperidin-4-yl)-1H-benzo[d]imidazole structure have been identified as potent anti-inflammatory agents , showing efficacy in inhibiting the production of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models, with some compounds demonstrating in vivo activity surpassing that of standard drugs like ibuprofen . The mechanism is believed to involve the modulation of the NF-κB signaling pathway, a critical regulator of inflammation . The integration of these two pharmacologically active units into a single molecule suggests potential for multifunctional or synergistic biological effects, making this compound a compelling candidate for research into novel mechanisms of action and for hit-to-lead optimization campaigns in drug discovery. This product is intended for non-human research and laboratory use only. It is not approved for diagnostic, therapeutic, or any veterinary applications.

Properties

IUPAC Name

3-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-14-8-24-16(23)20(14)11-3-5-19(6-4-11)15(22)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,9,11H,3-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFKKFXKUMQUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Piperidine ring formation: The benzimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Thiazolidine-2,4-dione synthesis: The final step involves the formation of the thiazolidine-2,4-dione ring, which can be synthesized by reacting the piperidine-benzimidazole intermediate with a thiazolidine-2,4-dione precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds structurally related to this thiazolidine derivative have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as low as 0.015 mg/mL for certain derivatives .
PathogenMIC (mg/mL)Activity
Staphylococcus aureus0.015Strongly Inhibitory
Escherichia coli0.200Moderately Inhibitory

Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. Studies have highlighted its ability to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses:

  • NLRP3 Inhibition : Compounds derived from the thiazolidine scaffold have been shown to reduce IL-1β release in LPS/ATP-stimulated human macrophages, indicating potential as an anti-inflammatory agent .

Case Study 1: NLRP3 Inflammasome Inhibition

In a study published in Molecules, several derivatives of the thiazolidine compound were tested for their ability to inhibit the NLRP3 inflammasome. Key findings included:

  • Mechanism of Action : Computational modeling suggested that these compounds bind effectively to the NLRP3 protein, preventing its activation.
  • Efficacy : The most promising derivatives showed a reduction of approximately 21% in IL-1β levels at specific concentrations .

Case Study 2: Antimicrobial Efficacy Against Gram-positive Bacteria

Another study focused on the antimicrobial efficacy of thiazolidine derivatives against Gram-positive bacteria:

  • Testing Methodology : The study utilized time-kill assays and biofilm formation inhibition tests.
  • Results : The compounds exhibited significant bactericidal activity with MIC values ranging from 0.015 mg/mL to 0.200 mg/mL against various strains of bacteria, showcasing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the thiazolidine-2,4-dione structure can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Shares the benzimidazole and piperidine moieties but lacks the thiazolidine-2,4-dione structure.

    Thiazolidinedione derivatives: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents, share the thiazolidine-2,4-dione structure but have different substituents.

Uniqueness

3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its combination of three distinct moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Biological Activity

The compound 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H16N4O2S
  • Molecular Weight : 312.37 g/mol
  • CAS Number : Not specifically listed but related compounds have been documented.

Anticancer Activity

Research has indicated that thiazolidinedione derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines.

Case Study:
In a study involving MCF7 breast cancer cells, a related compound showed an IC50 value of 25.72 ± 3.95 μM, indicating effective cytotoxicity and the ability to suppress tumor growth in vivo models . Furthermore, the compound's mechanism appears to involve the modulation of apoptotic pathways, enhancing cell death in response to treatment.

Antimicrobial Activity

Thiazolidinediones have also been explored for their antimicrobial properties. The structure of this compound suggests potential efficacy against bacterial pathogens.

Research Findings:
In vitro evaluations revealed that derivatives with similar scaffolds exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the compound may possess significant antimicrobial activity.

The biological activity of thiazolidinediones often involves interactions with various cellular pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
  • Inflammatory Response Modulation : Inhibition of pro-inflammatory cytokines through NLRP3 inflammasome pathways .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 (μM)Reference
AnticancerMCF7 (Breast Cancer)25.72 ± 3.95
AntimicrobialStaphylococcus aureus0.22 - 0.25
AntimicrobialStaphylococcus epidermidis0.22 - 0.25

Q & A

Q. What are the optimal synthetic routes for 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the benzoimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
  • Step 2 : Coupling the benzoimidazole-5-carbonyl group to piperidine-4-yl intermediates via reductive amination or nucleophilic acyl substitution .
  • Step 3 : Thiazolidine-2,4-dione ring formation through cyclization of thiourea derivatives with chloroacetic acid or via Knoevenagel condensation for substituted derivatives .
    Key conditions include anhydrous solvents (DMF, THF), NaH as a base, and controlled temperature (0–80°C) to minimize side reactions .

Q. How can structural purity and identity be confirmed for this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent integration and coupling patterns. For example, the thiazolidine-2,4-dione carbonyls appear at ~170–175 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular mass (e.g., [M+H]⁺ for C₁₉H₁₉N₃O₃S: expected m/z 376.1062) .
  • HPLC-PDA : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding modes of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., phospholipase D1). The benzoimidazole and thiazolidine-dione moieties often engage in hydrogen bonding with catalytic residues .
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reactivity descriptors (e.g., hyperpolarizability values ~10–20 × 10⁻³⁰ esu) to assess nonlinear optical properties .
  • MD Simulations : Evaluate stability of ligand-target complexes in aqueous environments over 100-ns trajectories .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing trifluoromethyl with methoxy groups) to isolate structural contributors to activity .
  • Dose-Response Profiling : Use IC₅₀/EC₅₀ assays under standardized conditions (e.g., 72-h incubation in MTT assays) to minimize variability .
  • Off-Target Screening : Employ kinome-wide panels or proteomics to identify unintended interactions that explain discrepancies .

Q. What strategies improve the metabolic stability of this compound?

  • Methodological Answer :
  • Prodrug Design : Mask labile groups (e.g., thiazolidine-dione) with acetyl or PEGylated promoieties to enhance plasma half-life .
  • Isotope Labeling : Introduce ²H or ¹⁸F at metabolically vulnerable sites (e.g., piperidine CH₂ groups) to track degradation pathways .
  • CYP450 Inhibition Assays : Identify major metabolic enzymes using human liver microsomes and selective inhibitors (e.g., ketoconazole for CYP3A4) .

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